molecular formula C21H22N2O2S B2568221 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 1209618-61-0

2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No.: B2568221
CAS No.: 1209618-61-0
M. Wt: 366.48
InChI Key: UBEVNONMEOEQFW-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a complex organic compound that features a combination of phenyl, isoxazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of appropriate nitrile oxides with alkynes.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the isopropylthio group: This step involves the substitution of a suitable leaving group with isopropylthiol.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl or isoxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The isoxazole ring and phenyl groups could play a role in binding to the target, while the acetamide linkage might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15(2)26-19-10-8-16(9-11-19)12-21(24)22-14-18-13-20(25-23-18)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEVNONMEOEQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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